Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-
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Overview
Description
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a specialized organic compound with the molecular formula C5H5Cl3O and a molecular weight of 187.45 g/mol . This compound is characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, producing the desired compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of cyclopropanecarboxylic acid derivatives.
Oxidation: Formation of cyclopropanecarboxylic acid.
Scientific Research Applications
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
Uniqueness
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in the synthesis of specialized organic compounds .
Properties
CAS No. |
701223-12-3 |
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Molecular Formula |
C5H5Cl3O |
Molecular Weight |
187.45 g/mol |
IUPAC Name |
(1S)-2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1 |
InChI Key |
AUVFGQDYJGWIJS-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@]1(CC1(Cl)Cl)C(=O)Cl |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
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